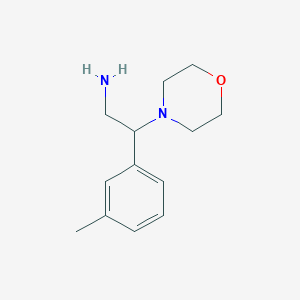

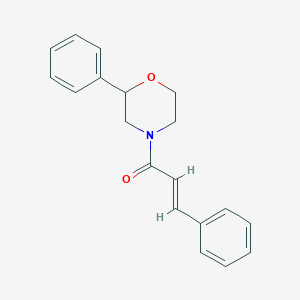

2-Morpholin-4-yl-2-m-tolyl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

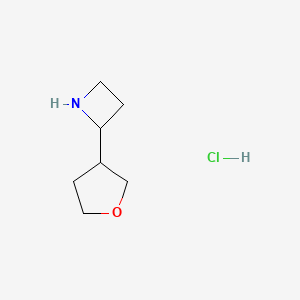

“2-Morpholin-4-yl-2-m-tolyl-ethylamine” is a compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It has gained significant attention in scientific research due to its potential applications across various fields.

Molecular Structure Analysis

The compound’s structure includes a morpholine ring and a tolyl group attached to an ethylamine moiety . In related compounds, the central atom (such as Cd in [CdCl2(C6H14N2O)2]) is often octahedrally coordinated by two N,N’-bidentate 2-(morpholin-4-yl)ethanamine ligands .Applications De Recherche Scientifique

Gene Editing Applications

2-Morpholin-4-yl-2-m-tolyl-ethylamine has shown promise in gene editing research. Researchers have explored its potential as a component in CRISPR/Cas9 systems, which allow precise modification of DNA sequences. By delivering this compound alongside guide RNAs, scientists can enhance the efficiency of gene editing processes. Further studies are needed to optimize its delivery mechanisms and assess its safety profile .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves the activation of photosensitizers by light. These activated compounds generate reactive oxygen species, leading to localized cell damage and tumor destruction. 2-Morpholin-4-yl-2-m-tolyl-ethylamine derivatives have been investigated as potential photosensitizers due to their favorable absorption properties in the visible light range. Researchers aim to develop targeted PDT agents for specific cancer types using this compound .

Antiviral Properties

In vitro studies have suggested that 2-Morpholin-4-yl-2-m-tolyl-ethylamine possesses antiviral activity against certain viruses. Its mechanism of action involves interfering with viral replication or entry. Researchers are exploring its potential as an adjunct therapy for viral infections, including RNA viruses like influenza and coronaviruses. Clinical trials are necessary to validate its efficacy and safety .

Neuroprotection and Neurodegenerative Diseases

The compound’s structure suggests potential neuroprotective effects. Researchers have investigated its ability to modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival. It may hold promise in conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Preclinical studies are ongoing to elucidate its mechanisms and therapeutic potential .

Organic Synthesis and Medicinal Chemistry

2-Morpholin-4-yl-2-m-tolyl-ethylamine serves as a valuable building block in organic synthesis. Medicinal chemists use it to create novel compounds with diverse pharmacological properties. By modifying its side chains or incorporating it into drug scaffolds, researchers can design new molecules for various therapeutic applications. Examples include antipsychotics, antihypertensives, and anti-inflammatory agents .

Polymer Chemistry and Material Science

Researchers have explored the use of 2-Morpholin-4-yl-2-m-tolyl-ethylamine in polymer chemistry. It can act as a monomer or a functional group for polymerization reactions. Its incorporation into polymers can enhance properties such as solubility, stability, and biocompatibility. Additionally, this compound has potential applications in designing functional materials for drug delivery, sensors, and coatings .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZFEALSICCHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-2-m-tolyl-ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)